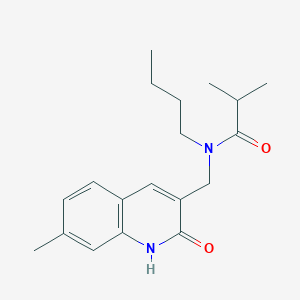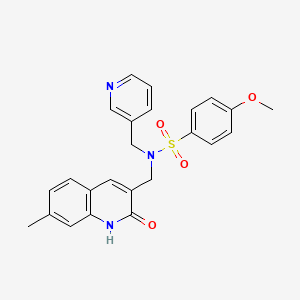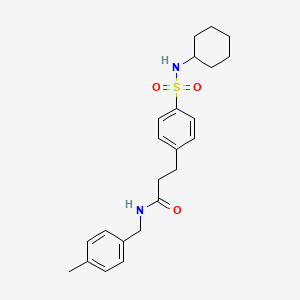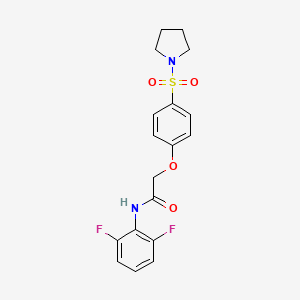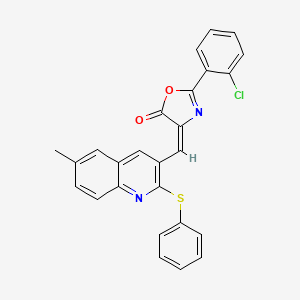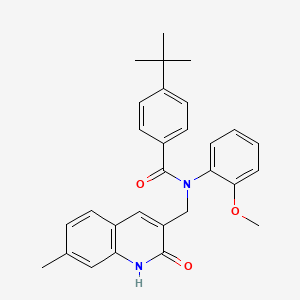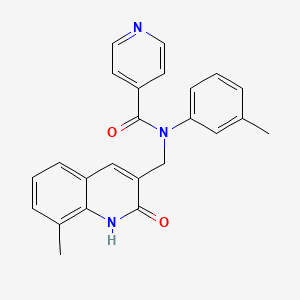
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide, also known as HMN-214, is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound belongs to the family of isonicotinamide derivatives, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit tumor growth in animal models of breast and lung cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This ultimately results in the induction of apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules. Microtubules are essential for the proper functioning of the cytoskeleton, which is involved in various cellular processes, including cell division, migration, and signaling. This compound binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts their dynamics. This ultimately leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models of breast and lung cancer. The compound has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide in lab experiments is its high potency and selectivity for cancer cells. The compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its low toxicity, which makes it a safer alternative to other anticancer agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
For the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide include the optimization of its pharmacokinetic properties, identification of biomarkers, combination with other therapies, and development of analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)isonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline and m-tolylisocyanate to form N-(m-tolyl)-2-hydroxy-8-methylquinoline-3-carboxamide. This intermediate is then reacted with isonicotinoyl chloride to yield the final product, this compound. The overall yield of the synthesis process is around 20%, and the purity of the compound can be achieved by recrystallization.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-5-3-8-21(13-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-7-4-6-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHYJQILQZAVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

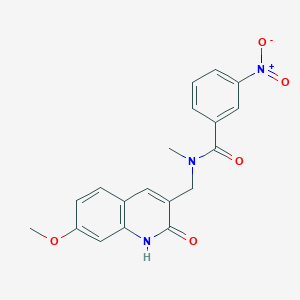
![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
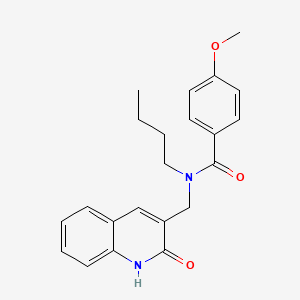
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
